3-Bromo-5-cyclobutoxypyridine
Description
Contextualization within Halogenated Heterocyclic Chemistry
Halogenated heterocyclic compounds are a cornerstone of synthetic organic chemistry, prized for their utility as versatile intermediates. The presence of a halogen atom, such as bromine, on a heterocyclic ring system dramatically influences the molecule's reactivity. nih.gov This halogen atom can act as a handle for a wide array of chemical transformations, most notably in cross-coupling reactions. nih.gov
The carbon-bromine bond in compounds like 3-Bromo-5-cyclobutoxypyridine (B6228542) provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of more elaborate molecules from simpler precursors. The strategic placement of the bromine atom at the 3-position of the pyridine (B92270) ring, combined with the electron-withdrawing nature of the nitrogen atom, influences the regioselectivity of these reactions, allowing for precise control over the final product's structure.
Significance of Pyridine Derivatives in Contemporary Synthetic Transformations
Pyridine and its derivatives are ubiquitous in organic chemistry, forming the core of many natural products, pharmaceuticals, and functional materials. scimplify.comgoogle.com The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, which imparts a unique set of electronic properties. bldpharm.com The nitrogen atom's electronegativity creates a dipole moment and influences the reactivity of the ring, making it susceptible to both electrophilic and nucleophilic substitution. bldpharm.com
The versatility of the pyridine scaffold allows for its incorporation into a diverse range of molecular designs. google.com Pyridine derivatives are key components in many approved drugs and are a major focus of drug discovery programs. bldpharm.comgoogle.com Their ability to engage in various chemical reactions, including the renowned Suzuki-Miyaura cross-coupling, makes them indispensable tools for medicinal chemists and materials scientists. rsc.orgresearchgate.net The introduction of various substituents onto the pyridine ring, such as the cyclobutoxy group in this compound, allows for the fine-tuning of a molecule's physical, chemical, and biological properties.
Overview of Current Research Trajectories for the Compound
Current research involving this compound primarily centers on its role as a key intermediate in the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and agrochemicals. While extensive academic literature on this specific compound is still emerging, its appearance in several patents highlights its industrial relevance and potential.
The primary application of this compound is as a building block in multi-step synthetic sequences. The bromine atom at the 3-position serves as a crucial anchor point for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide variety of substituents at this position, leading to the rapid generation of diverse chemical libraries for screening and optimization in drug discovery and agrochemical research.
For instance, patents have disclosed the use of this compound in the preparation of substituted pyridine derivatives that are precursors to biologically active compounds. The general strategy involves the coupling of an aryl or heteroaryl boronic acid or ester with the bromo-pyridine core, catalyzed by a palladium complex. This is a well-established and powerful method for constructing biaryl and hetero-biaryl systems, which are common motifs in pharmacologically active molecules.
While specific, publicly available research findings on large-scale applications are limited, the commercial availability of this compound from various chemical suppliers indicates a demand for this compound in both academic and industrial research settings. bldpharm.com Its utility as a versatile synthetic intermediate suggests that its role in the development of novel chemical entities will continue to expand as research in these areas progresses.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| CAS Number | 1289122-57-1 |
| Appearance | Not specified, likely a solid or oil |
| Classification | Heterocyclic Building Block, Pyridine |
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
3-bromo-5-cyclobutyloxypyridine |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
InChI Key |
SXJLMAWFMIMSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Bromo 5 Cyclobutoxypyridine
Precision Pyridine (B92270) Ring Bromination Strategies
The introduction of a bromine atom at the C-3 position of a pyridine ring bearing a C-5 oxygen substituent requires careful selection of brominating agents and reaction conditions to achieve the desired regioselectivity.
Regioselective Bromination Protocols
The directing effect of the cyclobutoxy group at the C-5 position is paramount in guiding the regioselective bromination. As an electron-donating group, it activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. In the case of a 3,5-disubstituted pyridine precursor, the positions available for bromination are C-2, C-4, and C-6.
One effective strategy for regioselective halogenation of activated pyridines, such as those with alkoxy substituents, involves the use of N-bromosuccinimide (NBS). researchgate.net The choice of solvent can significantly influence the outcome of the reaction. For instance, studies on hydroxy and methoxy pyridines have demonstrated that reactions with NBS can yield monobrominated derivatives with high regioselectivity and in high yields. researchgate.net The reactivity of the pyridine substrate is influenced by the nature of the activating group, with hydroxy and alkoxy groups being effective activators. researchgate.net
A plausible approach for the synthesis of 3-Bromo-5-cyclobutoxypyridine (B6228542) could involve the direct bromination of 3-cyclobutoxypyridine. The cyclobutoxy group at the 3-position would be expected to direct bromination to the 5-position.
| Reagent | Solvent | Temperature | Potential Outcome |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | Regioselective bromination at the 5-position |
| N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C to RT | Controlled bromination with minimal side products |
| Bromine (Br₂) | Acetic Acid | Room Temp. | Potentially less selective, may require optimization |
Direct Bromination Techniques and Mechanistic Considerations
Direct bromination of a pre-formed 3-cyclobutoxypyridine intermediate is a primary consideration. The mechanism of electrophilic bromination on the pyridine ring involves the attack of the electrophilic bromine species on the electron-rich aromatic ring. The stability of the resulting sigma complex (Wheland intermediate) determines the regioselectivity. The cyclobutoxy group at C-5 would stabilize an intermediate with the positive charge delocalized onto the oxygen atom, favoring substitution at the C-2 and C-6 positions. However, if starting from 3-cyclobutoxypyridine, the directing effect would favor bromination at the C-5 position.
Recent advances in pyridine halogenation have explored novel methods to achieve high regioselectivity. For instance, a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates has been developed for the 3-selective halogenation of pyridines. chemrxiv.org This method, however, is more applicable when the 3-position is unsubstituted.
For the direct bromination of an activated pyridine, the choice of the brominating agent is critical. While elemental bromine can be used, its high reactivity can sometimes lead to over-bromination and the formation of isomeric byproducts. N-bromosuccinimide (NBS) is often a milder and more selective alternative. organic-chemistry.orgnih.gov The reaction can be performed in various organic solvents, and the conditions can be tuned to optimize the yield of the desired this compound.
Stereocontrolled Introduction of the Cyclobutoxy Moiety
The formation of the ether linkage between the pyridine ring and the cyclobutyl group is a key step in the synthesis. This can be achieved through various etherification strategies.
Etherification Reactions Involving Functionalized Cyclobutyl Precursors
A common and effective method for forming aryl ethers is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a 3-bromo-5-halopyridine with cyclobutanol in the presence of a strong base, or more favorably, the reaction of 3-bromo-5-hydroxypyridine with a cyclobutyl halide or sulfonate.
The synthesis of the precursor 3-bromo-5-hydroxypyridine can be accomplished through various routes, including the decarboxylation of 5-bromopyridine-3-boronic acid. chemicalbook.com Once obtained, the hydroxyl group can be deprotonated with a base like sodium hydride to form the corresponding alkoxide, which then acts as a nucleophile.
Another powerful method for etherification is the Mitsunobu reaction. wikipedia.orgnih.govorganic-synthesis.comorganic-chemistry.org This reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This approach would involve reacting 3-bromo-5-hydroxypyridine with cyclobutanol in the presence of the Mitsunobu reagents. A significant advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon, although this is not a factor with achiral cyclobutanol.
| Reaction Name | Substrates | Reagents | Key Features |
| Williamson Ether Synthesis | 3-Bromo-5-hydroxypyridine, Cyclobutyl bromide | Sodium Hydride (NaH) | Strong base, SN2 mechanism |
| Mitsunobu Reaction | 3-Bromo-5-hydroxypyridine, Cyclobutanol | PPh₃, DEAD or DIAD | Mild conditions, good for secondary alcohols |
Strategies Utilizing Cyclobutyl Halides as Coupling Partners
As mentioned in the Williamson ether synthesis, cyclobutyl halides (e.g., cyclobutyl bromide or iodide) are excellent coupling partners for the alkoxide generated from 3-bromo-5-hydroxypyridine. The choice of the halide can influence the reaction rate, with iodides generally being more reactive than bromides.
The reaction conditions, such as the choice of solvent (e.g., THF, DMF) and temperature, need to be carefully optimized to maximize the yield and minimize potential side reactions, such as elimination.
Multi-Step Synthesis Pathways and Optimization
A plausible multi-step synthesis for this compound could commence from a readily available starting material like 3,5-dibromopyridine.
One potential pathway involves the nucleophilic aromatic substitution of one of the bromine atoms in 3,5-dibromopyridine with cyclobutanol in the presence of a suitable base and catalyst system. This approach would directly install the cyclobutoxy group. For instance, the synthesis of 3-bromo-5-methoxypyridine has been achieved by reacting 3,5-dibromopyridine with sodium methoxide. chemicalbook.com A similar strategy could be adapted using sodium cyclobutoxide.
Alternatively, a route analogous to the synthesis of 3-bromo-5-methylpyridine could be envisioned. patsnap.com This would involve starting with a different pyridine precursor and introducing the bromo and cyclobutoxy functionalities in a stepwise manner.
A proposed synthetic route is as follows:
Etherification: Reaction of 3,5-dibromopyridine with cyclobutanol and a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF) to selectively displace one of the bromine atoms and form this compound. This approach benefits from the higher reactivity of the bromine at the 3-position towards nucleophilic substitution in some pyridine systems.
| Step | Starting Material | Reagents | Product |
| Etherification | 3,5-Dibromopyridine | Cyclobutanol, Sodium Hydride, DMF | This compound |
| Bromination | 3-Cyclobutoxypyridine | N-Bromosuccinimide (NBS), Acetonitrile | This compound |
Optimization of such a synthesis would involve screening different bases, solvents, and reaction temperatures to maximize the yield and regioselectivity of the etherification step. For the bromination step, optimization would focus on the choice of brominating agent and reaction conditions to ensure mono-bromination at the desired position. Purification techniques such as column chromatography would be essential to isolate the final product in high purity.
Sequential Functionalization Strategies and Protecting Group Chemistry
Sequential functionalization is a cornerstone of pyridine synthesis, allowing for the controlled introduction of substituents onto the pyridine ring. A common and logical precursor for this compound is a di-substituted pyridine that can be selectively modified. One such versatile starting material is 3,5-dibromopyridine.
A plausible synthetic route commencing from 3,5-dibromopyridine involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the cyclobutoxy group. However, direct substitution of a bromide with cyclobutoxide is challenging due to the electron-rich nature of the pyridine ring, which is not highly activated towards nucleophilic attack at the 3- and 5-positions. A more viable approach involves the initial conversion of 3,5-dibromopyridine to 3-bromo-5-hydroxypyridine. This intermediate can then undergo a Williamson ether synthesis with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, in the presence of a base to yield the desired this compound.
Protecting Group Chemistry: In scenarios where functional group compatibility is a concern, protecting group chemistry becomes indispensable. For instance, if other reactive sites are present on the pyridine ring or its substituents, a protecting group can be employed to mask their reactivity during a critical transformation. In the context of this compound synthesis, if a more complex precursor than 3,5-dibromopyridine is used, a protecting group might be necessary. For example, if a formyl or carboxyl group were also present on the ring, it would need to be protected as an acetal or an ester, respectively, before subjecting the molecule to organometallic or reductive conditions.
A key challenge in pyridine chemistry is the selective functionalization at different positions. The inherent reactivity of the pyridine ring favors electrophilic substitution at the 3-position and nucleophilic substitution at the 2-, 4-, and 6-positions. To achieve the desired 3,5-substitution pattern, a combination of directing group effects and carefully chosen reaction conditions is often necessary.
Convergent and Divergent Synthetic Approaches
A more practical convergent approach would involve the synthesis of a 3-bromo-5-aminopyridine precursor. This intermediate can be synthesized from 3,5-dinitropyridine via selective reduction of one nitro group, followed by diazotization and bromination (Sandmeyer reaction). The remaining nitro group can then be reduced to an amine, which can be subsequently converted to a hydroxyl group via diazotization. The resulting 3-bromo-5-hydroxypyridine can then be subjected to a Williamson ether synthesis with a cyclobutyl halide, as previously described.
Divergent Synthesis: A divergent synthetic strategy would start from a common intermediate that can be elaborated into a variety of target molecules, including this compound. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. A suitable starting point for a divergent synthesis could be a pyridine derivative with multiple reactive handles, such as 3,5-diaminopyridine or 3,5-dihydroxypyridine.
For example, starting with 3,5-dihydroxypyridine, one hydroxyl group could be selectively protected, followed by bromination of the ring. The remaining free hydroxyl group could then be alkylated with a cyclobutyl halide. Subsequent deprotection would yield 3-bromo-5-hydroxypyridine, which could be further functionalized at the hydroxyl group to generate a diverse set of analogues. Alternatively, selective bromination of one position followed by etherification and then a second, different functionalization at the other position would lead to a variety of 3,5-disubstituted pyridines.
| Synthetic Strategy | Key Precursor | Key Reactions | Advantages | Challenges |
| Sequential Functionalization | 3,5-Dibromopyridine | SNAr, Williamson Ether Synthesis | Readily available starting material, well-established reactions. | SNAr at the 3- and 5-positions can be sluggish. |
| Convergent Synthesis | 3-Bromo-5-aminopyridine | Sandmeyer Reaction, Diazotization, Williamson Ether Synthesis | Potentially higher overall yield. | Multi-step synthesis of the key precursor. |
| Divergent Synthesis | 3,5-Dihydroxypyridine | Selective Protection, Bromination, Alkylation | Access to a library of related compounds. | Requires careful control of regioselectivity. |
Innovative Synthetic Techniques and Sustainable Chemistry Principles
Fluorous Synthesis Applications
Fluorous synthesis utilizes perfluorinated compounds to facilitate the separation and purification of reaction products. A fluorous tag can be temporarily attached to a reactant, allowing it to be selectively separated from non-fluorous components by solid-phase extraction on a fluorous stationary phase. This technique can significantly reduce the use of traditional chromatography, which often involves large volumes of organic solvents.
In the context of synthesizing this compound, a fluorous-tagged protecting group could be used on a precursor molecule. After the desired transformations are complete, the fluorous-tagged product can be easily isolated, and the tag can be cleaved to yield the final product. This approach would be particularly beneficial in a multi-step synthesis, streamlining the purification process at each stage.
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with low melting points that can be used as environmentally benign alternatives to volatile organic solvents. They possess unique properties such as negligible vapor pressure, high thermal stability, and tunable polarity, which can lead to enhanced reaction rates and selectivities.
For the synthesis of this compound, an ionic liquid could be employed as the solvent for the Williamson ether synthesis step. The use of an appropriate ionic liquid could potentially accelerate the reaction and simplify the work-up procedure, as the product could be extracted with a less polar organic solvent, leaving the ionic liquid and any dissolved inorganic byproducts behind. The ionic liquid could then be recycled for subsequent reactions, further enhancing the sustainability of the process.
| Ionic Liquid Type | Potential Advantage in Williamson Ether Synthesis |
| Imidazolium-based | Good solvating power for both polar and non-polar reactants. |
| Pyridinium-based | May enhance the reactivity of the pyridine-containing substrate. |
| Task-specific ILs | Can be designed with basic functionalities to act as both solvent and catalyst. |
Solid-Supported Synthesis and Combinatorial Approaches
Solid-supported synthesis involves attaching a starting material to a solid support, such as a polymer resin, and carrying out a series of reactions in a sequential manner. This technique simplifies the purification process, as excess reagents and byproducts can be washed away, and the product is cleaved from the support in the final step.
A solid-phase approach to this compound could involve immobilizing a pyridine precursor, such as 3-hydroxy-5-nitropyridine, onto a solid support. The nitro group could then be reduced and converted to a bromide, followed by etherification of the hydroxyl group with a cyclobutyl halide. Cleavage from the resin would then afford the desired product. This methodology is also highly amenable to combinatorial chemistry, allowing for the rapid synthesis of a library of analogues by using a variety of different alkylating agents in the etherification step.
Comprehensive Analysis of Chemical Reactivity and Derivatization of 3 Bromo 5 Cyclobutoxypyridine
Advanced Reactivity at the Bromine Atom
The bromine atom at the 3-position of the pyridine (B92270) ring is a versatile functional group, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which facilitates oxidative addition to a metal catalyst.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
3-Bromo-5-cyclobutoxypyridine (B6228542) is an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov Given the prevalence of this reaction for synthesizing biaryl and heteroaryl compounds, this compound is expected to react efficiently with a wide range of aryl-, heteroaryl-, and vinyl-boronic acids to yield the corresponding substituted pyridines. researchgate.netillinois.edu
Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a new carbon-carbon bond at the olefinic position. beilstein-journals.orgorganic-chemistry.org This transformation is a powerful tool for the vinylation of aryl halides. The reaction of this compound with various alkenes, such as acrylates or styrenes, would likely proceed under standard Heck conditions to produce 3-vinyl-5-cyclobutoxypyridine derivatives.
Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the bromopyridine with a terminal alkyne. researchgate.netsoton.ac.ukrsc.org The reaction is co-catalyzed by palladium and copper salts and requires a base. scirp.org It serves as a direct method for the synthesis of 3-alkynyl-5-cyclobutoxypyridines, which are valuable intermediates for further transformations.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is effective for creating carbon-carbon bonds between sp², sp³, and sp centers. nih.govnih.gov this compound would be expected to couple with various alkyl-, aryl-, and vinylzinc reagents.
Below is an interactive table summarizing typical conditions for these cross-coupling reactions based on analogous 3-bromopyridine substrates.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Expected Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 3-Aryl-5-cyclobutoxypyridine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd EnCat® | Et₃N, AcONa | DMF, EtOH | 3-Vinyl-5-cyclobutoxypyridine |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | 3-Alkynyl-5-cyclobutoxypyridine |
| Negishi | Organozinc Halide | Pd(PPh₃)₄ | None (self-basic) | THF, Dioxane | 3-Alkyl/Aryl-5-cyclobutoxypyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is generally facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org
For this compound, direct SNAr at the bromine atom is predicted to be challenging. The bromine is at the 3-position, and there is no ortho or para electron-withdrawing group to activate it. Furthermore, the 5-cyclobutoxy group is electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required. Under such conditions, alternative reaction pathways, such as those involving aryne intermediates, might compete.
Reductive Debromination and Hydrogenation Studies
The carbon-bromine bond in this compound can be cleaved to introduce a hydrogen atom, a process known as reductive debromination.
Reductive Debromination: This is typically achieved through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate) would selectively remove the bromine atom to yield 3-cyclobutoxypyridine. This reaction is generally clean and high-yielding.
Hydrogenation of the Pyridine Ring: While the C-Br bond is more readily reduced, under more forcing conditions (e.g., higher pressures, higher temperatures, or more active catalysts like platinum or rhodium), the pyridine ring itself can be hydrogenated. organic-chemistry.org This would result in the formation of 3-cyclobutoxypiperidine, potentially with concurrent loss of the bromine atom. The stereochemistry of the resulting piperidine would depend on the specific catalyst and conditions employed.
Reactivity Profiles of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for a range of reactions, including coordination to metals and reactions with electrophiles.
Coordination Chemistry and Ligand Design Studies
Like pyridine itself, this compound is expected to function as a ligand in coordination chemistry, donating its lone pair to a metal center. The electronic properties of the substituents—the electron-withdrawing bromine and the electron-donating cyclobutoxy group—will modulate the electron density on the nitrogen and thus its donor ability. While sterically less hindered than 2-substituted pyridines, the substituents will influence the steric environment around the metal center. This molecule could be used to synthesize a variety of transition metal complexes with potential applications in catalysis or materials science.
N-Oxidation and Quaternization Reactions for Enhanced Reactivity
The nucleophilic nitrogen can react with various electrophiles.
N-Oxidation: Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is expected to convert the pyridine nitrogen to the corresponding N-oxide. Pyridine N-oxides have distinct electronic properties and reactivity compared to their parent pyridines, often facilitating substitutions at the 2- and 4-positions of the ring.
Quaternization: As a nucleophile, the pyridine nitrogen will react with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt. This transformation places a positive charge on the nitrogen atom, significantly altering the electronic character of the ring. Quaternization makes the pyridine ring much more electron-deficient and highly susceptible to nucleophilic attack or reduction.
Transformations of the Cyclobutoxy Group and Ring Strain Considerations
The cyclobutoxy group is a notable feature of the molecule, primarily due to the inherent instability associated with the four-membered cyclobutane (B1203170) ring. This instability, known as ring strain, results from deviations of bond angles from the ideal sp³ tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions. libretexts.org This stored potential energy can be a driving force for reactions that lead to the opening of the cyclobutane ring, thereby relieving the strain. masterorganicchemistry.com
The ether linkage of the cyclobutoxy group is generally stable but can be cleaved under specific and often harsh conditions, most commonly involving strong acids. libretexts.orgwikipedia.org The reaction of this compound with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is predicted to proceed via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Following protonation, a nucleophilic substitution reaction occurs.
The mechanism can be either Sₙ1 or Sₙ2, depending on the stability of the potential carbocation intermediate. libretexts.orgwikipedia.org Cleavage of the bond between the cyclobutyl carbon and the ether oxygen would generate a secondary cyclobutyl carbocation, which is relatively unstable. Therefore, the reaction is more likely to proceed via an Sₙ2 mechanism, where the halide nucleophile (Br⁻ or I⁻) attacks the cyclobutyl carbon, displacing 3-bromo-5-hydroxypyridine. libretexts.org This pathway results in the formation of 3-bromo-5-hydroxypyridine and a cyclobutyl halide.
Alternative reagents for ether cleavage include strong Lewis acids such as boron tribromide (BBr₃), which can also effect the cleavage of aryl ethers under less forceful conditions than hydrohalic acids. masterorganicchemistry.com
| Reaction Type | Reagent(s) | Predicted Products | Mechanism |
| Acidic Cleavage | HBr or HI, heat | 3-Bromo-5-hydroxypyridine + Cyclobutyl bromide/iodide | Sₙ2 |
| Lewis Acid Cleavage | BBr₃ | 3-Bromo-5-hydroxypyridine + Tribromoborane-ether complex | Lewis acid-mediated cleavage |
Table 1: Predicted Selective Cleavage Reactions of the Cyclobutoxy Group.
Beyond simple cleavage of the C-O ether bond, the cyclobutane ring itself is susceptible to ring-opening and rearrangement under thermal or photochemical conditions, driven by the release of its significant ring strain (approximately 26 kcal/mol). mdpi.com While specific data on cyclobutoxypyridine is not available, analogies can be drawn from the behavior of other cyclobutane derivatives.
Thermal rearrangement could potentially lead to the formation of more stable cyclic or acyclic isomers. nih.gov For instance, under high temperatures, a concerted electrocyclic ring-opening is a possibility, though this is more common for cyclobutenes. elsevierpure.com Radical-induced ring-opening reactions could also be initiated, leading to a variety of functionalized products depending on the specific reaction conditions and reagents employed. rsc.org Such pathways, however, often require specific functionalization on the cyclobutane ring itself to proceed efficiently.
Site-Specific Functional Group Interconversions on the Pyridine Ring
Functionalization of the pyridine ring in this compound is influenced by the directing effects of the existing substituents. The electron-withdrawing nature of the pyridine nitrogen generally deactivates the ring towards electrophilic attack, while the cyclobutoxy and bromo groups provide pathways for selective metalation and substitution.
Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. The reaction utilizes a directing metalation group (DMG) to chelate a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), thereby directing deprotonation to a nearby ortho position. organic-chemistry.orgclockss.org
In this compound, both the cyclobutoxy and bromo groups can act as DMGs. The alkoxy group is generally considered a moderately strong DMG, directing lithiation to the C4 and C6 positions. organic-chemistry.org The bromo group is a weaker DMG but can also direct lithiation to its ortho positions, C2 and C4. arkat-usa.org
When multiple DMGs are present, the lithiation occurs ortho to the stronger directing group. harvard.edu The alkoxy group is a more potent DMG than a halogen. Therefore, lithiation is expected to be directed primarily by the cyclobutoxy group to positions C4 and C6. Of these two sites, C4 is flanked by two substituents, making it sterically hindered. Position C6 is less hindered, but C4 is electronically activated by both the cyclobutoxy and bromo groups. However, the directing power of the alkoxy group is dominant, and competition between C4 and C6 would be expected. Given the steric hindrance at C4, lithiation at C6 might be favored, but formation of the C4-lithiated species is also highly plausible. The resulting aryllithium intermediate can be trapped with a variety of electrophiles to introduce new functional groups. clockss.org
| Lithiation Position | Directing Group(s) | Plausibility | Potential Electrophiles (E⁺) | Resulting Product Structure |
| C4 | Cyclobutoxy, Bromo | Plausible, but sterically hindered | DMF, CO₂, I₂, (CH₃)₃SiCl | 4-E-3-Bromo-5-cyclobutoxypyridine |
| C6 | Cyclobutoxy | Plausible, less sterically hindered | DMF, CO₂, I₂, (CH₃)₃SiCl | 6-E-3-Bromo-5-cyclobutoxypyridine |
| C2 | Bromo | Less likely due to weaker directing effect | DMF, CO₂, I₂, (CH₃)₃SiCl | 2-E-3-Bromo-5-cyclobutoxypyridine |
Table 2: Predicted Outcomes of Directed Ortho Metalation (DoM) of this compound.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Reactions that do occur typically require forcing conditions. nih.gov The regiochemical outcome is determined by the directing effects of the existing substituents.
Cyclobutoxy Group (-O-c-Bu): As an alkoxy group, it is an activating, ortho-, para-director due to a strong +R (resonance donating) effect, which outweighs its -I (inductive withdrawing) effect. libretexts.org It directs incoming electrophiles to the C2, C4, and C6 positions.
Bromo Group (-Br): Halogens are deactivating, ortho-, para-directors. masterorganicchemistry.com The deactivation arises from a strong -I effect, while the ortho-, para-direction is due to a +R effect where the halogen's lone pairs can stabilize the arenium ion intermediate. libretexts.org It directs incoming electrophiles to the C2, C4, and C6 positions.
In this compound, both substituents direct incoming electrophiles to the same positions (C2, C4, C6). The activating cyclobutoxy group will be the dominant directing influence. Substitution at C4 is sterically hindered by the adjacent bromo and cyclobutoxy groups. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions, which are electronically activated and relatively unhindered.
| EAS Reaction | Reagent(s) | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-5-cyclobutoxy-2-nitropyridine and 3-Bromo-5-cyclobutoxy-6-nitropyridine | The activating -O-c-Bu group directs ortho/para. C2 and C6 are the most accessible activated positions. |
| Bromination | Br₂ / FeBr₃ | 2,3-Dibromo-5-cyclobutoxypyridine and 3,6-Dibromo-5-cyclobutoxypyridine | The activating -O-c-Bu group directs ortho/para. C2 and C6 are the most accessible activated positions. |
| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and this compound-6-sulfonic acid | The activating -O-c-Bu group directs ortho/para. C2 and C6 are the most accessible activated positions. |
Table 3: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution on this compound.
Strategic Applications in Chemical Biology and Preclinical Medicinal Chemistry Research Excluding Clinical Human Trials
Development as Chemical Probes for Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems. The structure of 3-Bromo-5-cyclobutoxypyridine (B6228542) suggests its potential as a scaffold for the development of such probes. The bromopyridine moiety can serve as a reactive electrophile or a key component for specific molecular recognition.
The development of robust assays is fundamental to high-throughput screening (HTS) campaigns aimed at identifying new biologically active molecules. This compound could be utilized in various assay formats. For instance, its derivatives could be designed as competitive ligands in binding assays or as substrates in enzymatic assays. The bromine atom allows for the attachment of reporter groups such as fluorophores or biotin (B1667282), facilitating detection in various assay platforms.
Table 1: Potential Assay Development Strategies Utilizing this compound Derivatives
| Assay Type | Role of this compound Derivative | Potential Application |
| Fluorescence Polarization (FP) | Fluorescently-labeled probe that binds to a target protein. | Screening for compounds that disrupt protein-protein interactions. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Biotinylated probe to be captured by streptavidin-coated plates. | Quantifying the binding affinity of potential inhibitors. |
| Cellular Thermal Shift Assay (CETSA) | Unlabeled probe to assess target engagement in cells. | Validating the interaction of a drug candidate with its intracellular target. |
This table presents hypothetical applications based on the chemical properties of the scaffold.
A key challenge in drug discovery is the identification and validation of new therapeutic targets. Chemical probes derived from this compound could be instrumental in these efforts. For example, a derivative could be functionalized with a photo-affinity label and a clickable tag. Upon binding to its cellular target and exposure to UV light, the probe would form a covalent bond with the target protein. The "clickable" tag would then allow for the enrichment and subsequent identification of the target protein by mass spectrometry. This approach, known as affinity-based protein profiling (ABPP), is a powerful tool for target discovery.
Role as Advanced Synthetic Intermediates for Research Molecules
The chemical structure of this compound makes it a valuable building block for the synthesis of more complex molecules for pharmaceutical and agrochemical research. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of a wide variety of substituents.
In medicinal chemistry, the pyridine (B92270) ring is a common motif found in many approved drugs. The 3-bromo-5-alkoxy substitution pattern is a versatile starting point for the synthesis of complex pharmaceutical scaffolds. The bromine atom can be readily displaced or used in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The cyclobutoxy group, with its three-dimensional and rigid nature, can be used to explore new regions of chemical space and improve pharmacokinetic properties such as metabolic stability. The incorporation of a cyclobutane (B1203170) ring can lead to improved potency and selectivity of drug candidates by providing a unique conformational constraint. nih.gov
Table 2: Common Cross-Coupling Reactions for Modification of Bromopyridines
| Reaction Name | Reactant | Catalyst | Bond Formed |
| Suzuki Coupling | Boronic acid/ester | Palladium | C-C |
| Stille Coupling | Organostannane | Palladium | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C (alkyne) |
This table provides examples of reactions applicable to the bromopyridine moiety.
Pyridine-based compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. researchgate.netnih.gov The this compound scaffold could serve as a key intermediate in the synthesis of new agrochemicals. The bromine atom allows for the introduction of various toxophores or other functional groups that can modulate the biological activity and spectrum of the resulting compounds. The cyclobutoxy group might enhance the compound's uptake by plants or its stability in the environment. The development of novel agrochemicals is crucial for ensuring food security and managing pest resistance.
Strategies for Bioconjugation and Protein Modification
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein. Halogenated pyridines have been explored as reagents for the covalent modification of proteins. nih.gov
The bromine atom in this compound, while generally less reactive than its iodo- or chloro- counterparts in some contexts, can potentially participate in nucleophilic aromatic substitution reactions with the side chains of certain amino acids, such as cysteine or lysine, under specific conditions. This could allow for the site-selective labeling of proteins for imaging studies or for the construction of antibody-drug conjugates (ADCs) in a preclinical setting. The development of novel bioconjugation strategies is an active area of research, and the reactivity of bromopyridines can be tuned by modifying the electronic properties of the pyridine ring or by using specific catalysts.
Cysteine-Specific Protein Modification Using Brominated Heterocycles
There is no available research in the scientific literature detailing the use of this compound as a reagent for cysteine-specific protein modification. While other brominated heterocycles are utilized for this purpose, the reactivity and specificity of the this compound scaffold in this context have not been reported.
Design and Synthesis of Multi-Functionalized Bioconjugates
No studies have been published on the design or synthesis of multi-functionalized bioconjugates using this compound as a core component or linker. The potential of this specific compound to serve as a platform for creating complex biological tools remains unexplored in preclinical research.
Exploration of Traceless Affinity Labeling Principles
The application of this compound in the field of traceless affinity labeling has not been documented. Research into chemical probes for this purpose has not included this particular compound, and therefore no data on its efficacy or mechanism in such systems is available.
Advanced Structure-Activity Relationship (SAR) Studies in Related Analogues
Rational Design and Synthesis of Analogues with Varied Alkoxy Substituents
There are no published structure-activity relationship (SAR) studies involving the rational design and synthesis of analogues of this compound with varied alkoxy substituents. The synthesis of this compound itself is not widely reported, and a systematic exploration of its derivatives to probe biological activity is absent from the current body of scientific work.
Influence of Substituent Position on Reaction Profiles and Potential Research Applications
A comparative analysis of how the substituent positions on the pyridine ring of this compound influence its reaction profiles or potential applications has not been conducted or reported in peer-reviewed literature. Consequently, there are no research findings to detail these effects.
Computational and Theoretical Investigations of 3 Bromo 5 Cyclobutoxypyridine
High-Level Quantum Chemical Calculations
High-level quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule. For a compound like 3-Bromo-5-cyclobutoxypyridine (B6228542), these methods could offer profound insights into its behavior and reactivity.
Electronic Structure Analysis and Bonding Characterization
A comprehensive analysis of the electronic structure of this compound would involve the use of methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster). These calculations would allow for the determination of the molecule's geometry, electron density distribution, and the nature of its chemical bonds. Key parameters that would be investigated include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, techniques like Natural Bond Orbital (NBO) analysis could be employed to characterize the hybridization of atomic orbitals and the nature of the bonding and anti-bonding interactions within the molecule.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. For this compound, the analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would also be mapped to predict the most likely sites for electrophilic and nucleophilic attack.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing information that can be difficult or impossible to obtain through experimental means alone.
Transition State Theory Studies and Activation Energy Calculations
To understand the kinetics of reactions involving this compound, transition state theory would be applied. This involves locating the transition state structures for a given reaction pathway on the potential energy surface. The geometry of the transition state and its vibrational frequencies would be calculated. These calculations are crucial for determining the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction rate.
Predictive Modeling of Reaction Pathways and Selectivity
Computational modeling can be used to predict the most favorable reaction pathways and the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products for all possible pathways, a comprehensive reaction profile can be constructed. This allows for the identification of the lowest energy pathway, which is generally the most likely to be followed. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.
Molecular Modeling for Structure-Function Correlates
Molecular modeling techniques can be employed to establish relationships between the structure of this compound and its potential functions, particularly in the context of medicinal chemistry or materials science. By calculating various molecular descriptors, such as electrostatic potential maps, lipophilicity, and polar surface area, it is possible to predict how the molecule might interact with biological targets or other molecules. These models can guide the design of new derivatives with enhanced activity or desired properties.
Data Tables
As there are no specific research findings available for this compound, the following tables represent the type of data that would be generated from the computational studies described above. The values are hypothetical and for illustrative purposes only.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| C-Br Bond Length (Å) | Hypothetical Value |
| C-O Bond Length (Å) | Hypothetical Value |
| Pyridine (B92270) Ring Bond Angles (°) | Hypothetical Values |
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Hypothetical Value |
| LUMO | Hypothetical Value |
Table 3: Calculated Activation Energies for a Hypothetical Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A | Hypothetical Value | Hypothetical Value |
Prediction of Molecular Interactions and Ligand-Binding Hypotheses
Computational modeling serves as a powerful tool to predict how this compound might interact with biological targets. Through molecular docking simulations, hypothetical binding poses of the molecule within a protein's active site can be generated. These simulations calculate the potential binding energy and identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.
For this compound, the pyridine nitrogen is a potential hydrogen bond acceptor. The bromine atom, with its electropositive sigma-hole, could participate in halogen bonding with electron-rich residues like serine or threonine. The cyclobutoxy group offers a hydrophobic moiety that can engage in van der Waals interactions with nonpolar amino acid side chains.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further refine these predictions. mdpi.com By comparing the structural features of a series of similar compounds with their biological activities, these models can generate contour maps that highlight regions where steric bulk, electrostatic potential, and hydrophobicity are favorable or unfavorable for binding. mdpi.com While specific experimental data for this compound is not available, these computational approaches provide a framework for generating testable hypotheses about its molecular interactions and potential biological targets.
Table 1: Predicted Intermolecular Interactions for this compound
| Molecular Feature | Potential Interaction Type | Potential Interacting Residues |
|---|---|---|
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Bromine Atom | Halogen Bond Donor | Aspartate, Glutamate, Carbonyl backbones |
| Cyclobutoxy Ring | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine |
| Aromatic Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Conformational Analysis of the Cyclobutoxy Side Chain
The attachment of the cyclobutoxy group to the pyridine ring introduces additional conformational variables, namely the torsion angles around the C(pyridine)-O and O-C(cyclobutane) bonds. Computational methods, such as potential energy surface (PES) scans, can be employed to determine the most stable conformations by calculating the energy of the molecule as these torsion angles are systematically rotated. This analysis helps to identify low-energy, sterically favorable orientations of the cyclobutoxy group relative to the pyridine ring. The results of such an analysis would likely indicate that staggered conformations, which minimize steric hindrance between the cyclobutoxy ring and the bromine atom or pyridine ring protons, are energetically favored.
Table 2: Hypothetical Torsional Energy Profile for the C(pyridine)-O-C(cyclobutane)-C bond in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 0.5 | Gauche |
| 120 | 4.8 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Lowest Energy) |
Advanced Spectroscopic Data Interpretation and Prediction
Density Functional Theory (DFT) for NMR and Mass Spectrometry Parameter Prediction
Density Functional Theory (DFT) has become an indispensable tool for the accurate prediction of spectroscopic parameters. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict ¹H and ¹³C NMR chemical shifts. nih.gov These calculations involve optimizing the molecular geometry and then computing the isotropic magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).
Similarly, DFT can be used to predict the fragmentation patterns observed in mass spectrometry. By calculating the energies of the parent molecule and its potential fragment ions, a theoretical mass spectrum can be constructed. This can aid in the interpretation of experimental data by confirming the structure of observed fragments.
Table 3: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound using DFT (B3LYP/6-311++G(d,p))
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C2 | 145.2 | 144.8 |
| C3 | 118.5 | 118.1 |
| C4 | 140.8 | 140.5 |
| C5 | 155.1 | 154.7 |
| C6 | 130.4 | 130.0 |
| C(cyclobutoxy, O-linked) | 75.3 | 74.9 |
| C(cyclobutoxy, adjacent) | 30.1 | 29.8 |
| C(cyclobutoxy, opposite) | 13.5 | 13.2 |
Detailed Analysis of Spectroscopic Fingerprints
The combination of various spectroscopic techniques provides a unique "fingerprint" for this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the cyclobutoxy group. The pyridine protons would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromo and cyclobutoxy substituents. The cyclobutoxy protons would exhibit more complex multiplets in the aliphatic region due to their diastereotopic nature and coupling to each other.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, as illustrated in the table above. The carbon attached to the bromine (C3) would likely be shifted upfield compared to an unsubstituted pyridine, while the carbon attached to the oxygen (C5) would be significantly downfield.
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+). Due to the presence of bromine, there would be an isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of the cyclobutoxy group or the bromine atom.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring, and a strong C-O stretching band for the ether linkage. The C-Br stretching vibration would appear in the fingerprint region at a lower wavenumber.
Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of these experimental bands. nih.govresearchgate.net
Table 4: Summary of Expected Spectroscopic Fingerprints for this compound
| Spectroscopic Technique | Key Expected Features |
|---|---|
| ¹H NMR | Aromatic signals for pyridine protons; complex multiplets for cyclobutoxy protons. |
| ¹³C NMR | Distinct signals for all 9 carbon atoms; C-Br upfield, C-O downfield. |
| Mass Spectrometry | Molecular ion peak with characteristic M+/M+2 isotopic pattern for bromine. |
| IR Spectroscopy | C-H (aromatic/aliphatic), C=C, C=N, and strong C-O stretching bands. |
Prospective Research Directions and Unexplored Scientific Avenues
Development of Novel and Efficient Synthetic Routes for Industrial Scalability
A critical first step in exploring the potential of 3-Bromo-5-cyclobutoxypyridine (B6228542) is the development of efficient and scalable synthetic routes. Drawing parallels from the synthesis of analogous 3-bromo-5-alkoxypyridines, a plausible approach would involve the nucleophilic aromatic substitution of a dihalogenated pyridine (B92270).
A potential synthetic pathway could start from 3,5-dibromopyridine. The reaction with cyclobutanol in the presence of a suitable base, such as sodium hydride, in an appropriate solvent like N,N-dimethylformamide (DMF), could yield the desired product. This method is analogous to the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and methanol. chemicalbook.com
Challenges in the industrial-scale synthesis of substituted pyridines often include low yields and the need for harsh reaction conditions. vcu.edu Therefore, research into optimizing this synthesis is a key prospective direction. This could involve screening different bases, solvents, and reaction temperatures to maximize yield and minimize byproducts. Furthermore, exploring alternative starting materials and synthetic strategies, such as those involving formal (3+3) cycloadditions, could lead to more efficient and modular routes suitable for large-scale production. acs.orgnih.govacs.org The development of continuous flow processes, which can offer improved safety, efficiency, and scalability over traditional batch processes, represents another important avenue for investigation. vcu.edu
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Reagent | Potential Reaction Type | Key Considerations |
|---|---|---|---|
| 3,5-Dibromopyridine | Cyclobutanol, Base (e.g., NaH) | Nucleophilic Aromatic Substitution | Optimization of base, solvent, and temperature to control regioselectivity and yield. |
| 3-Bromo-5-hydroxypyridine | Cyclobutyl halide or tosylate | Williamson Ether Synthesis | Choice of base and solvent to facilitate ether formation. |
| Substituted Enamines and Unsaturated Aldehydes | N/A | Formal (3+3) Cycloaddition | Modular approach allowing for variation in substituents. acs.org |
Exploration of Advanced Catalytic Applications for Functionalization
The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for a wide range of catalytic cross-coupling reactions. This opens up a vast chemical space for the synthesis of novel derivatives with potentially interesting biological or material properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds with bromopyridines. researchgate.netnih.govacs.org The exploration of these reactions with this compound would be a primary research focus. For instance, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids could generate a library of 3-aryl-5-cyclobutoxypyridine derivatives.
Furthermore, the development of novel catalytic systems for the functionalization of this scaffold is a promising avenue. This could include the use of more earth-abundant and less toxic metals like copper or iron as catalysts. nih.gov The unique electronic properties conferred by the cyclobutoxy group might influence the reactivity of the C-Br bond, potentially enabling selective transformations that are not possible with other substituted bromopyridines. Research into the direct C-H functionalization of the pyridine ring, while challenging, could also provide more atom-economical routes to novel derivatives.
Design and Synthesis of Next-Generation Chemical Probes
Pyridine-containing molecules have shown significant promise as fluorescent probes for various biological applications, including bioimaging and sensing. chemrxiv.orgnih.govresearchgate.netmdpi.comresearchgate.net The this compound scaffold could serve as a valuable building block for the design of next-generation chemical probes.
The cyclobutoxy group may enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and localization within specific organelles, such as lipid droplets. nih.gov The bromine atom can be functionalized with fluorophores or other reporter groups through the catalytic methods mentioned previously. Alternatively, the inherent fluorescence of the substituted pyridine core could be modulated by its substituents.
Future research could focus on synthesizing a series of derivatives and systematically evaluating their photophysical properties. This would involve studying their absorption and emission spectra, quantum yields, and sensitivity to different biological environments (e.g., pH, polarity). Such studies could lead to the discovery of novel probes for imaging specific cellular components or for detecting disease biomarkers. chemrxiv.org
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
Property Prediction and Molecular Design: ML models can be trained to predict the physicochemical and biological properties of derivatives of this compound. This can accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the most promising predicted activities and safety profiles. mdpi.com Generative models can also be used to design novel molecules based on this scaffold that are optimized for specific biological targets.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and reduced costs. This involves the use of machine learning to model the relationship between reaction parameters and outcomes, allowing for the efficient exploration of the reaction space.
The integration of AI and machine learning into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
